L-Isocitric acid
CAS No.: 20226-99-7
Cat. No.: VC3757215
Molecular Formula: C6H7KO7
Molecular Weight: 230.21 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 20226-99-7 |
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Molecular Formula | C6H7KO7 |
Molecular Weight | 230.21 g/mol |
IUPAC Name | potassium;(2S,3R)-2-(carboxymethyl)-3,4-dihydroxy-4-oxobutanoate |
Standard InChI | InChI=1S/C6H8O7.K/c7-3(8)1-2(5(10)11)4(9)6(12)13;/h2,4,9H,1H2,(H,7,8)(H,10,11)(H,12,13);/q;+1/p-1/t2-,4+;/m0./s1 |
Standard InChI Key | IVLPTBJBFVJENN-LEJBHHMKSA-M |
Isomeric SMILES | C([C@@H]([C@H](C(=O)O)O)C(=O)[O-])C(=O)O.[K+] |
SMILES | C(C(C(C(=O)O)O)C(=O)[O-])C(=O)O.[K+] |
Canonical SMILES | C(C(C(C(=O)O)O)C(=O)[O-])C(=O)O.[K+] |
Introduction
Chemical Structure and Properties
L-isocitric acid, specifically L-threo-isocitric acid, is the (1S,2R)-stereoisomer of isocitric acid and a structural isomer of citric acid. The isocitric acid molecule contains two asymmetric carbon atoms, leading to the existence of four stereoisomers: threo-DS-, threo-LS-, erythro-DS-, and erythro-LS-. Among these, threo-DS-isocitric acid (also known as L-isocitric acid) is particularly valuable for organic synthesis and medical applications .
Molecular Characteristics
L-isocitric acid belongs to the class of organic compounds known as tricarboxylic acids and derivatives, containing exactly three carboxyl groups. It serves as a key intermediate in the tricarboxylic acid (TCA) cycle .
Table 1: Key Properties of L-Isocitric Acid
Property | Value |
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Molecular Formula | C₆H₈O₇ |
Molecular Weight | 192.12 g/mol |
Chemical Structure | (1S,2R)-1-hydroxypropane-1,2,3-tricarboxylic acid |
IUPAC Name | (1S,2R)-1-hydroxypropane-1,2,3-tricarboxylic acid |
Stereochemistry | L-threo- configuration |
Physical State | Crystalline solid |
Due to their similar structures, L-isocitric acid and citric acid share many physical and chemical properties, which makes their separation particularly challenging .
Biochemical Role and Metabolism
L-isocitric acid plays a fundamental role in cellular energy metabolism as a key intermediate in the TCA cycle, also known as the Krebs cycle.
Biosynthesis in the TCA Cycle
In the TCA cycle, L-isocitric acid is synthesized from citric acid via the intermediate cis-aconitic acid through the action of the enzyme aconitase (aconitate hydratase). The conversion process is reversible and involves a dehydration step followed by hydration .
Metabolic Fate
Once formed, isocitrate is oxidized by isocitrate dehydrogenase (IDH) to produce α-ketoglutarate. This transformation occurs in two distinct steps: first, the oxidation of isocitrate to oxalosuccinate, followed by the decarboxylation of the carboxyl group beta to the ketone, ultimately yielding α-ketoglutarate .
In humans, IDH exists in three isoforms:
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IDH3 - catalyzes the third step of the citric acid cycle while converting NAD+ to NADH in the mitochondria
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IDH1 and IDH2 - catalyze similar reactions outside the citric acid cycle context and use NADP+ as a cofactor instead of NAD+
Microbial Production Methods
The industrial production of L-isocitric acid primarily relies on microbial fermentation processes, with the yeast Yarrowia lipolytica being the predominant organism employed.
Production Using Yarrowia lipolytica
Yarrowia lipolytica is particularly effective at producing isocitric acid from various hydrophobic substrates, including fats, oils, fatty acids, n-alkanes, and ethanol . This yeast species has been extensively studied and modified to enhance isocitric acid production.
Table 2: Strategies for Enhancing Isocitric Acid Production
Large-Scale Production
Recent advancements have enabled the large-scale production of isocitric acid. In a breakthrough study, researchers reported the production of isocitric acid from rapeseed oil using Y. lipolytica VKM Y-2373 in a 500-L fermenter. The microorganism synthesized 64.1 g/L of isocitric acid with a product yield of 0.72 g/g and productivity of 0.54 g/L·h .
Under optimal repeated-batch cultivation conditions, certain Y. lipolytica strains have accumulated up to 109.6 g/L of DS(+)-threo-isocitric acid with a production rate of 1.346 g/L·h . In another study, a mutant strain cultivated in a pilot industrial fermenter in the presence of itaconic acid produced 88.7 g/L of isocitric acid with a yield of 90% .
Purification and Isolation Methods
The effective isolation and purification of L-isocitric acid from fermentation broths present significant challenges due to its structural similarity to citric acid.
Advanced Purification Techniques
A new, efficient method for isolating (2R,3S)-isocitric acid from fermentation solutions involves adsorption on activated carbon followed by recovery with methanol. This method offers several advantages over traditional approaches, including the elimination of yellowish contaminants and the avoidance of tedious water removal through distillation .
Further purification processes typically include:
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Cell separation from the fermentation broth
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Clarification of the liquid
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Concentration of the solution
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Acidification to precipitate the acid
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Crystallization to form purified crystals, often as the monopotassium salt
These processes can yield monopotassium salt of isocitric acid with a purity of 99.0-99.9% .
Natural Occurrence and Detection
L-isocitric acid exists in all living species, from bacteria to plants to humans. It is a minor organic acid found in most fruit juices, particularly in blackberries, youngberries, and boyberries, as well as in vegetables, especially carrots .
Role in Food Authentication
The determination of D-isocitric acid has become increasingly important in food analysis, particularly for detecting adulteration in fruit juices. Since the quantities of citric and isocitric acids are naturally correlated in fruit juices, a high ratio of citric to isocitric acid can indicate the fraudulent addition of citric acid .
In authentic orange juice, for example, the ratio of citric acid to D-isocitric acid is typically less than 130. Any value higher than this threshold may suggest adulteration .
Therapeutic and Pharmaceutical Applications
L-isocitric acid has demonstrated several promising therapeutic effects that have attracted considerable research interest.
Established Therapeutic Effects
Research has shown that L-isocitric acid possesses multiple beneficial properties:
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Antioxidant Activity: L-isocitric acid exhibits significant antioxidant effects, which may underlie many of its therapeutic benefits .
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Treatment of Iron-Deficient Anemia: Clinical studies have demonstrated that L-isocitric acid effectively treats iron-deficient anemia .
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Neuroprotective Effects: The monopotassium salt of isocitric acid has been found to remove neurointoxication, restore memory, and improve learning in laboratory rats intoxicated with lead and molybdenum salts .
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Metabolic Regulation: As a regulator of energy metabolism, L-isocitric acid demonstrates antistress and antihypoxic effects .
Emerging Applications
Ongoing research suggests potential applications in treating:
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Metabolic myopathy caused by defects in cellular metabolism
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Neoplasms (abnormal tissue growths or tumors)
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Parkinson's disease, though this application requires further clinical validation
Chemical Synthesis Approaches
While microbial production is the predominant method for obtaining L-isocitric acid, chemical synthesis routes have also been developed.
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